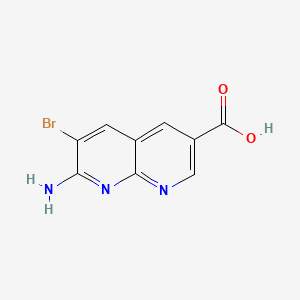![molecular formula C15H22BNO3 B13931593 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a boron-containing dioxaborinane ring and a cyclopenta[c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine typically involves the formation of the dioxaborinane ring followed by the construction of the cyclopenta[c]pyridine core. One common method involves the reaction of a boronic acid derivative with a diol to form the dioxaborinane ring . This intermediate is then subjected to further reactions to introduce the methoxy and methyl groups and to construct the cyclopenta[c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborinane ring can participate in reversible covalent bonding with biological molecules, while the cyclopenta[c]pyridine core can provide structural stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its combination of a boron-containing dioxaborinane ring and a cyclopenta[c]pyridine core. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C15H22BNO3 |
|---|---|
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-10-5-6-11-12(7-17-14(18-4)13(10)11)16-19-8-15(2,3)9-20-16/h7,10H,5-6,8-9H2,1-4H3 |
Clé InChI |
IYSDPLROQCAVPY-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CN=C(C3=C2CCC3C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


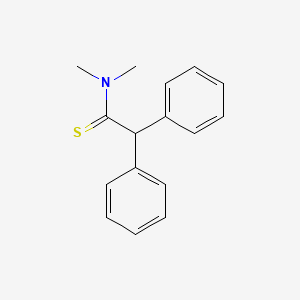
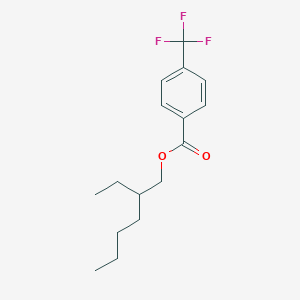

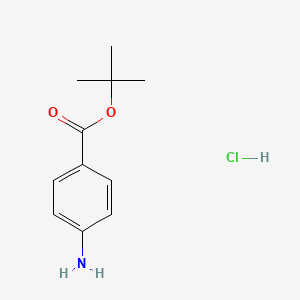

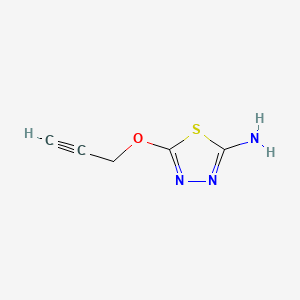

![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)


